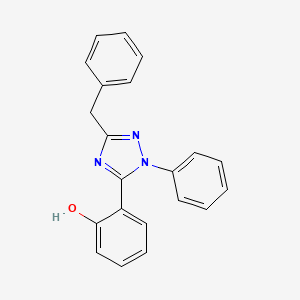
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MC-1 and is a member of the family of benzamides. The chemical structure of MC-1 consists of a cyclohexane ring that is linked to two methoxybenzamide groups through a methylene bridge. In
Applications De Recherche Scientifique
MC-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MC-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. MC-1 has also been studied for its neuroprotective effects in animal models of stroke and traumatic brain injury. In cardiovascular diseases, MC-1 has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in preventing atherosclerosis and myocardial infarction.
Mécanisme D'action
The mechanism of action of MC-1 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MC-1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. MC-1 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, MC-1 has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
MC-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MC-1 has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2. In animal models of stroke and traumatic brain injury, MC-1 has been shown to reduce neuronal damage and improve neurological function. In cardiovascular diseases, MC-1 has been shown to reduce inflammation and oxidative stress, which may be beneficial in preventing atherosclerosis and myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
MC-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. MC-1 is also relatively easy to synthesize and purify, making it a suitable compound for large-scale studies. However, one of the limitations of MC-1 is its limited bioavailability, which may affect its effectiveness in vivo. Additionally, the mechanism of action of MC-1 is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on MC-1. One potential direction is to further investigate the mechanism of action of MC-1 and its downstream effects on cellular signaling pathways. Another direction is to explore the potential applications of MC-1 in other fields such as diabetes and obesity. Additionally, the development of novel formulations or delivery methods may improve the bioavailability of MC-1 and enhance its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of MC-1 involves the reaction between 4-methoxybenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a condensation reaction with N,N'-dimethylformamide and thionyl chloride to form the intermediate compound N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide). The intermediate compound is then purified through recrystallization to obtain the final product MC-1.
Propriétés
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h7-10,15-18,20-21,24-25H,3-6,11-14,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGWXSCQKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)



![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)

![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)